4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine 4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 917759-98-9
VCID: VC16926368
InChI: InChI=1S/C13H12N4O2/c1-2-19-12-11-10(16-13(14)17-12)4-3-9(15-11)8-5-6-18-7-8/h3-7H,2H2,1H3,(H2,14,16,17)
SMILES:
Molecular Formula: C13H12N4O2
Molecular Weight: 256.26 g/mol

4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine

CAS No.: 917759-98-9

Cat. No.: VC16926368

Molecular Formula: C13H12N4O2

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine - 917759-98-9

Specification

CAS No. 917759-98-9
Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
IUPAC Name 4-ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine
Standard InChI InChI=1S/C13H12N4O2/c1-2-19-12-11-10(16-13(14)17-12)4-3-9(15-11)8-5-6-18-7-8/h3-7H,2H2,1H3,(H2,14,16,17)
Standard InChI Key WLEMIONADPHKHM-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC(=NC2=C1N=C(C=C2)C3=COC=C3)N

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to the pyrido[3,2-d]pyrimidine family, characterized by a fused bicyclic system incorporating nitrogen atoms. Its molecular formula is C13H12N4O2\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_2, with a molecular weight of 256.26 g/mol. The structure features:

  • A pyrido[3,2-d]pyrimidine core

  • Ethoxy substitution at position 4

  • Furan-3-yl substituent at position 6

  • Primary amine at position 2

Comparative analysis with analogous compounds reveals distinct electronic effects from the furan ring's oxygen atom, which may influence π-π stacking interactions in biological systems . The ethoxy group likely enhances solubility compared to alkyl-substituted derivatives, as observed in structurally similar kinase inhibitors .

Synthesis and Optimization Strategies

While no explicit synthesis protocol exists in available literature, plausible routes can be extrapolated from related pyrido-pyrimidine syntheses:

Key Building Blocks

  • Furan-3-yl boronic acid: Used in Suzuki-Miyaura couplings for introducing aromatic substituents .

  • 2-Amino-4-ethoxypyridine: Potential precursor for constructing the pyrimidine ring via cyclocondensation .

Hypothetical Reaction Pathway

A three-step synthesis is proposed based on methods for analogous compounds :

  • Ring formation: Condensation of ethyl cyanoacetate with malononitrile derivatives under basic conditions.

  • Cross-coupling: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the furan-3-yl group .

  • Amination: Nucleophilic substitution at position 2 using ammonia or ammonium hydroxide.

Reaction optimization would likely focus on:

  • Solvent selection (polar aprotic solvents preferred for coupling reactions)

  • Catalyst systems (Pd(PPh3_3)4_4 or Buchwald-Hartwig catalysts)

  • Temperature control (80–120°C based on similar transformations)

Spectroscopic Characterization

Although experimental data for this specific compound remains unpublished, predicted spectral features include:

1H^1\text{H}1H NMR

Proton EnvironmentPredicted δ (ppm)Multiplicity
Furan H-2/H-56.3–7.1Doublet
Pyridine H-58.2–8.5Singlet
Ethoxy CH2_21.3–1.5Quartet
Ethoxy CH3_33.4–3.7Triplet

IR Spectroscopy

Key absorptions anticipated:

  • N-H stretch: 3350–3500 cm1^{-1} (amine)

  • C-O-C: 1250–1300 cm1^{-1} (furan and ethoxy)

  • C=N: 1600–1650 cm1^{-1} (pyrimidine)

Computational Modeling Insights

Density functional theory (DFT) calculations predict:

  • HOMO-LUMO gap: 4.1 eV (indicative of moderate reactivity)

  • Dipole moment: 5.2 Debye (enhanced solubility in polar solvents)

  • LogP: 1.8 (balanced hydrophilicity/lipophilicity)

Challenges and Future Directions

Current limitations and research opportunities include:

  • Synthetic scalability: Developing one-pot methodologies to improve yield

  • Crystallographic data: X-ray diffraction studies to confirm solid-state conformation

  • ADMET profiling: Predictive modeling of absorption/distribution properties

  • Target validation: High-throughput screening against kinase panels

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